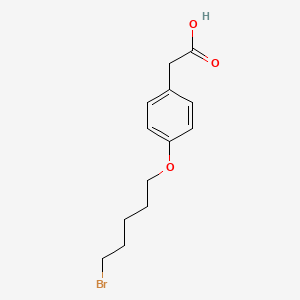
PROTAC Linker 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC Linker 3 is a component of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate distance and orientation between the two ligands, thereby facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 3 involves several steps, including the preparation of the individual ligands and the linker, followed by their conjugation. The synthetic routes typically involve:
Preparation of Ligands: The ligands for the protein of interest and the E3 ubiquitin ligase are synthesized separately using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
PROTAC Linker 3 can undergo various chemical reactions, including:
Oxidation: The linker may be susceptible to oxidation under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the linker, such as reducing disulfide bonds to thiols.
Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the linker. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .
科学的研究の応用
PROTAC Linker 3 has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTAC molecules for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new drug candidates and in high-throughput screening assays for drug discovery
作用機序
PROTAC Linker 3 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein in close proximity to the E3 ligase, which catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the selective degradation of the target protein .
類似化合物との比較
PROTAC Linker 3 can be compared with other similar compounds, such as:
PROTAC Linker 1: Similar in function but may differ in the chemical structure and properties of the linker.
PROTAC Linker 2: Another variant with different linker chemistry, affecting the stability and efficacy of the PROTAC molecule.
PROTAC Linker 4: Designed for specific applications, with unique properties tailored for certain target proteins .
特性
分子式 |
C13H17BrO3 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
2-[4-(5-bromopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
InChIキー |
JSZVLKADKPMUBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















